molecular formula C24H20N2O4 B2883756 (E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate CAS No. 313251-52-4

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate

Cat. No.: B2883756
CAS No.: 313251-52-4
M. Wt: 400.434
InChI Key: VCOQANZUMMRDSI-XMHGGMMESA-N
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Description

(E)-ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C24H20N2O4 and its molecular weight is 400.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound of interest is closely related to a class of compounds that are synthesized and characterized for their unique chemical properties and potential applications in various fields, including materials science, pharmaceuticals, and organic synthesis. For example, the synthesis of 3-fluoro-4,5-diphenylfuran-2(5H)-one from benzoin ethers demonstrates a novel and efficient Z–E isomerization and cyclization of 2-fluoroalkenoate precursors, showcasing the complex chemical transformations that similar compounds can undergo (Pomeisl, Kvíčala, & Paleta, 2006). These synthetic pathways provide a foundation for understanding the reactivity and potential applications of the compound .

Molecular Interactions and Crystallography

The study of molecular interactions and crystal structures is another area where compounds like ethyl 4-(5-(2-cyano-3-oxo-3-(m-tolylamino)prop-1-en-1-yl)furan-2-yl)benzoate can have significant implications. The detailed analysis of crystal structures, such as that of dabigatran etexilate tetrahydrate, helps in understanding the molecular geometry, intermolecular forces, and potential binding sites for similar compounds, which is crucial for drug design and materials science (Liu et al., 2012).

Photoinduced Reactions and Applications

Photoinduced reactions offer a fascinating area of research with implications in photopharmacology, materials science, and organic synthesis. The photoinduced direct oxidative annulation of 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones to access highly functionalized polyheterocyclic compounds demonstrates the potential of similar compounds in synthesizing complex molecules through light-mediated reactions (Zhang et al., 2017). Such processes could be relevant for the compound , particularly in developing new methodologies for synthesizing complex organic molecules.

Heteroarotinoids and Pharmacological Activity

The synthesis and characterization of heteroarotinoids, a class of compounds with potential pharmacological activities, highlight the importance of such compounds in medicinal chemistry. The detailed structural and biological activity analysis provides insights into the relationship between structure and activity, which could be applicable to the compound of interest for assessing its potential pharmacological properties (Waugh et al., 1985).

Properties

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-3-29-24(28)18-9-7-17(8-10-18)22-12-11-21(30-22)14-19(15-25)23(27)26-20-6-4-5-16(2)13-20/h4-14H,3H2,1-2H3,(H,26,27)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOQANZUMMRDSI-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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